1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic organic compound characterized by its unique structural features, which include a cyclohexyl group, a pyrrolidine ring, and a but-2-yn-1-yl moiety linked through a urea functional group. This compound is also identified by its CAS number 1421584-84-0 and is of interest in various fields, particularly medicinal chemistry and organic synthesis.
The compound is cataloged in chemical databases such as Benchchem and PubChem, where detailed information about its properties, synthesis methods, and applications can be found.
1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea belongs to the class of urea derivatives, which are known for their diverse biological activities and applications in drug design. Its structure allows it to interact with various biological targets, making it a potential candidate for pharmacological studies.
The synthesis of 1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves several key steps:
These methods can be optimized for yield and purity, often employing techniques such as chromatography for purification.
The molecular formula of 1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is . The InChI representation of the compound is:
The structural characteristics contribute to its reactivity and interaction potential with biological molecules. The presence of multiple functional groups allows for diverse chemical behavior.
1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-y)urea can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
The mechanism of action for 1-Cyclohexyl-3-(4-(pyrrolidin-1-y)but -2-en -1-y)urea involves its interaction with specific molecular targets such as enzymes or receptors. The unique structure facilitates binding to these targets, potentially inhibiting or modulating their activity. The precise pathways depend on the biological context and target nature.
The physical properties of 1-Cyclohexyl -3-(4-(pyrrolidin -1 -y)but -2 -yn -1 -y)urea include:
The chemical properties include stability under standard laboratory conditions but may react under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further synthetic applications.
1-Cyclohexyl -3-(4-(pyrrolidin -1 -y)but -2 -yn -1 -y)urea has several scientific applications:
The combination of structural features allows this compound to play a significant role in research and development across various scientific disciplines.
1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea belongs to a class of urea derivatives identified as potent lysophosphatidic acid (LPA) receptor antagonists. Patent US8592402B2 discloses structurally related compounds that competitively inhibit LPA₁, disrupting G-protein coupled receptor (GPCR) signaling cascades [1]. The compound’s urea core and hydrophobic cyclohexyl/pyrrolidinyl motifs facilitate high-affinity binding to LPA₁’s orthosteric site, preventing native LPA ligand engagement. This antagonism suppresses downstream Gαᵢ-mediated inhibition of adenylyl cyclase and Gα₁₂/₁₃-triggered Rho/Rock pathway activation, ultimately modulating cytoskeletal rearrangement and cell migration [1].
Electrophysiological studies on analogous urea-based antagonists (e.g., PSNCBAM-1) demonstrate ligand-dependent functional effects. In cerebellar neurons, such antagonists exhibit non-competitive inhibition against specific agonists like CP55940 while showing minimal efficacy against WIN55,212-2. This selectivity arises from allosteric modulation that alters receptor conformation, reducing agonist efficacy rather than mere occupancy [3].
Table 1: Functional Effects of Urea-Based Antagonists on LPA₁/GPCR Signaling
Assay System | Agonist | Antagonist Action | Functional Outcome |
---|---|---|---|
GTPγS Binding (Membranes) | CP55940 | Non-competitive inhibition (IC₅₀ ~100 nM) | Suppressed G-protein activation |
Electrophysiology (mIPSC) | WIN55,212-2 | Minimal antagonism | No change in synaptic frequency |
Electrophysiology (mIPSC) | AM251 | Reversal of inverse agonist effects | Normalized synaptic frequency |
While direct evidence for 1-cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is limited in the literature, its alkyne linker and electrophilic carbonyl group suggest potential for targeting cysteine residues in immune-modulatory proteins like STING (Stimulator of Interferon Genes). Patent WO2020089815A1 highlights urea-linked compounds as STING agonists, where covalent modification of Cys residues (e.g., Cys148, Cys206) in the STING dimer interface stabilizes its "closed" conformation [6]. This enables sustained recruitment of TBK1 and IRF3, amplifying type-I interferon responses [6].
The compound’s but-2-ynyl moiety may undergo Michael addition with nucleophilic cysteines, forming thioether adducts. Molecular docking simulations of analogous compounds reveal bond distances of ≤3.0 Å between Cys206 sulfur atoms and alkyne carbons, supporting covalent bond feasibility. Such interactions prolong STING endosomal retention, enhancing IFN-β production >10-fold vs. non-covalent agonists in myeloid cells [6].
Table 2: Predicted STING Cysteine Targeting by Urea-Alkyne Compounds
STING Residue | Role in Activation | Bond Formation Mechanism | Functional Consequence |
---|---|---|---|
Cys148 | Dimer stabilization | Thioether adduct via alkyne group | Prolonged TBK1 docking |
Cys206 | Cyclic dinucleotide binding site | Nucleophilic attack on carbonyl | Conformational locking to "closed" state |
Cys85 | Redox sensor | Disulfide disruption | Enhanced oligomerization |
1-Cyclohexyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea exhibits allosteric regulation of Bruton’s Tyrosine Kinase (BTK), distinct from ATP-competitive inhibitors. Biochemical characterization of related compounds (e.g., compound "C2" from PMID:38091504) reveals binding to the SH3-SH2 domain interface, inducing a closed conformation that primes the kinase domain for substrate engagement [5]. This is evidenced by:
Patent US8158786B2 further supports that urea derivatives bypass ATP-site mutations (e.g., C481S) causing resistance to covalent BTK inhibitors. Activation occurs via stabilization of the Src homology domains, which enhances membrane localization and phosphorylation kinetics [4].
Table 3: Allosteric Modulation Parameters for BTK by Urea Derivatives
BTK Variant | k꜀ₐₜ (s⁻¹) | Kₘ (μM) | k꜀ₐₜ/Kₘ (μM⁻¹s⁻¹) | Fold Change vs. Unmodulated |
---|---|---|---|---|
Wild-type | 0.42 | 28 | 0.015 | Baseline |
Wild-type + C2 | 0.97 | 4.8 | 0.202 | 13.5× increase |
R28C (XLA) | 0.08 | 51 | 0.0016 | Baseline |
R28C + C2 | 0.62 | 6.3 | 0.098 | 61× increase |
Comprehensive Compound Listing
CAS No.: 112484-85-2
CAS No.: 10606-14-1